

analytical methods for 1-(3-Pyridyl)-1-propylamine Dihydrochloride detection

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Compound of Interest

Compound Name: 1-(3-Pyridyl)-1-propylamine
Dihydrochloride

Cat. No.: B597266

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An increasing interest in pyridine derivatives across the pharmaceutical landscape necessitates robust and reliable analytical methods for their detection and quantification. **1-(3-Pyridyl)-1-propylamine Dihydrochloride**, a key intermediate and potential active pharmaceutical ingredient (API), requires well-defined analytical protocols to ensure quality and consistency in research, development, and manufacturing. This document provides detailed application notes and protocols for the analysis of **1-(3-Pyridyl)-1-propylamine Dihydrochloride** using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

Reverse-phase HPLC with UV detection is a primary method for the quantification of **1-(3-Pyridyl)-1-propylamine Dihydrochloride** in bulk drug substances and formulated products. This method offers high specificity, accuracy, and precision. The pyridine ring in the molecule provides a chromophore that allows for sensitive UV detection. A C18 column is typically effective for retaining and separating the analyte from potential impurities.^{[1][2]} The mobile phase composition, pH, and flow rate are critical parameters that must be optimized to achieve a good peak shape and resolution.

Experimental Protocol:

1. Instrumentation:

- HPLC system with a quaternary or binary pump
- Autosampler
- Column oven
- UV-Vis or Photodiode Array (PDA) detector[1]

2. Chemicals and Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or purified to 18.2 MΩ·cm)
- Phosphate buffer salts (e.g., monobasic potassium phosphate)
- Phosphoric acid or formic acid for pH adjustment[2]
- **1-(3-Pyridyl)-1-propylamine Dihydrochloride** reference standard

3. Chromatographic Conditions (Example): A starting point for method development is presented below. Optimization will be required.

Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase	Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (30:70, v/v)[2]
Flow Rate	1.0 mL/min[1]
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	260 nm (based on pyridine chromophore)
Run Time	10 minutes

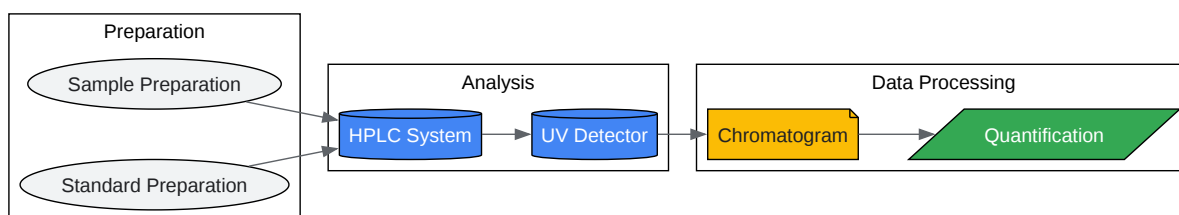
4. Standard and Sample Preparation:

- Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of **1-(3-Pyridyl)-1-propylamine Dihydrochloride** reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation: Accurately weigh a sample containing approximately 25 mg of the analyte, dissolve it in the mobile phase in a 25 mL volumetric flask, and dilute to the mark. Further dilute as necessary to fall within the calibration range.

5. Method Validation Parameters (Typical Expected Performance): The method should be validated according to ICH guidelines.[3]

Parameter	Typical Specification
Linearity (r^2)	> 0.999[4]
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%[1]
Limit of Detection (LOD)	To be determined experimentally
Limit of Quantification (LOQ)	To be determined experimentally
Specificity	No interference from blank and placebo

Workflow Diagram:



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HPLC-UV Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a powerful technique for the identification of volatile impurities and degradation products of **1-(3-Pyridyl)-1-propylamine Dihydrochloride**. Due to the polar nature of amines, derivatization may be necessary to improve peak shape and thermal stability, although modern polar-embedded GC columns can sometimes analyze them directly.[3] Headspace GC can be employed for the analysis of residual solvents in the API.[5][6]

Experimental Protocol:

1. Instrumentation:

- Gas chromatograph with a split/splitless injector
- Mass selective detector (MSD)
- Headspace autosampler (for residual solvents)

2. Chemicals and Reagents:

- Methanol or Dichloromethane (GC grade)
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- Helium (carrier gas, 99.999% purity)

3. GC-MS Conditions (Example for Impurity Profiling):

Parameter	Value
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or a specific amine column)[3]
Injector Temperature	250 °C
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Oven Program	50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injection Mode	Split (10:1)
MS Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 30-400

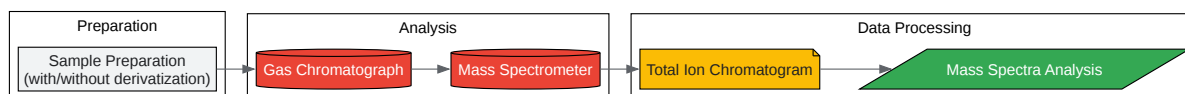
4. Sample Preparation:

- Direct Injection: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
- Derivatization: To a dried sample (approx. 1 mg), add 100 μ L of BSTFA and 100 μ L of pyridine. Heat at 70 °C for 30 minutes. Inject 1 μ L of the derivatized solution.

5. Data Analysis:

- Identify impurities by comparing their mass spectra with a library (e.g., NIST).^[7]
- Quantify impurities using an internal standard method if required.

Workflow Diagram:



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GC-MS Analysis Workflow

Capillary Electrophoresis (CE)

Application Note:

Capillary Electrophoresis is an alternative separation technique that offers high efficiency, short analysis times, and low consumption of reagents and samples.^{[4][8]} For a basic compound like 1-(3-Pyridyl)-1-propylamine, Capillary Zone Electrophoresis (CZE) with a low pH buffer is suitable. The primary amine will be protonated, allowing it to migrate in the electric field.^[4]

Experimental Protocol:

1. Instrumentation:

- Capillary electrophoresis system
- Diode array detector (DAD) or UV detector

2. Chemicals and Reagents:

- Fused-silica capillary
- Sodium phosphate or borate buffer salts[9]
- Hydrochloric acid or phosphoric acid for pH adjustment
- Sodium hydroxide for capillary conditioning
- Water (CE grade)

3. CE Conditions (Example):

Parameter	Value
Capillary	Fused-silica, 50 cm total length (40 cm to detector), 50 µm ID
Background Electrolyte	50 mM Phosphate buffer, pH 2.5[4]
Voltage	+20 kV
Temperature	25 °C
Injection	Hydrodynamic (pressure) at 50 mbar for 5 s[4]
Detection Wavelength	214 nm and 260 nm

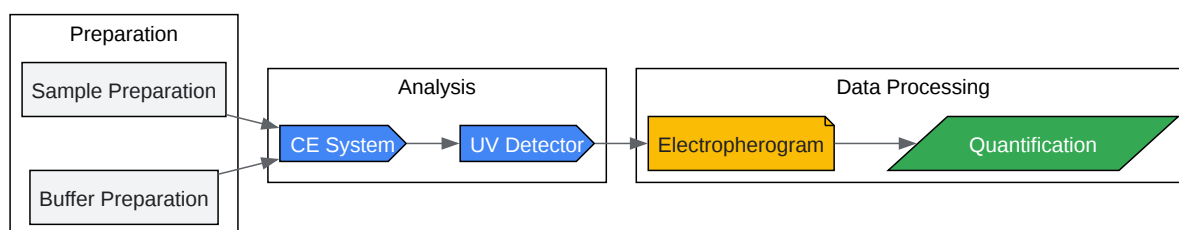
4. Standard and Sample Preparation:

- Standard and Sample Solutions: Prepare solutions in the background electrolyte or water to concentrations similar to those used for HPLC analysis.

5. Method Performance (Typical Expectations):

Parameter	Typical Value
Migration Time	< 10 minutes
Efficiency (Plates)	> 100,000
Linearity (r^2)	> 0.998[4]
Precision (% RSD, Migration Time)	< 1%
Precision (% RSD, Peak Area)	< 3%

Workflow Diagram:



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Capillary Electrophoresis Analysis Workflow

Disclaimer: The protocols and conditions provided herein are examples based on the analysis of similar compounds and should be considered as starting points. Method development, optimization, and full validation are required for the specific analysis of **1-(3-Pyridyl)-1-propylamine Dihydrochloride** to ensure accurate and reliable results.

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